molecular formula C22H36N2O5S B12812502 (R)-Tirofiban

(R)-Tirofiban

Cat. No.: B12812502
M. Wt: 440.6 g/mol
InChI Key: COKMIXFXJJXBQG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is found on the surface of platelets. This compound is used primarily as an antiplatelet agent to prevent thrombotic cardiovascular events, such as myocardial infarction and stroke, by inhibiting platelet aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tirofiban typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as alkylation, amidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of ®-Tirofiban is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the purity and identity of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tirofiban undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Tirofiban include acids, bases, oxidizing agents, and reducing agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of ®-Tirofiban depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

®-Tirofiban has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the structure-activity relationships of glycoprotein IIb/IIIa antagonists.

    Biology: Researchers use ®-Tirofiban to investigate the mechanisms of platelet aggregation and thrombus formation.

    Medicine: It is studied for its potential therapeutic effects in preventing and treating thrombotic cardiovascular events.

    Industry: ®-Tirofiban is used in the development of new antiplatelet drugs and formulations.

Mechanism of Action

®-Tirofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting the binding of fibrinogen and other adhesive molecules. This prevents platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of the integrin receptor signaling pathway, which is crucial for platelet adhesion and aggregation.

Comparison with Similar Compounds

Similar Compounds

    Eptifibatide: Another glycoprotein IIb/IIIa antagonist with a similar mechanism of action.

    Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.

Uniqueness

®-Tirofiban is unique in its non-peptide structure, which provides advantages in terms of stability and ease of synthesis compared to peptide-based antagonists like Eptifibatide and Abciximab. Additionally, its specific binding affinity and selectivity for the glycoprotein IIb/IIIa receptor make it a valuable tool in both research and clinical settings.

Biological Activity

(R)-Tirofiban is a non-peptide glycoprotein IIb/IIIa receptor antagonist that plays a significant role in preventing platelet aggregation, making it a critical agent in the management of acute coronary syndromes (ACS). This article delves into the biological activity of this compound, examining its mechanism of action, clinical implications, associated risks, and recent findings from case studies and clinical trials.

This compound functions as a reversible antagonist at the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen, which is essential for platelet cross-linking and clot formation. By inhibiting this receptor, this compound effectively reduces thrombus formation during acute ischemic events.

  • Chemical Structure : N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-L-tyrosine
  • Route of Administration : Intravenous
  • Onset of Action : >90% inhibition of platelet aggregation within 10 minutes
  • Half-life : Approximately 2 hours
  • Recovery Time : Platelet function typically recovers 4–8 hours after discontinuation .

Efficacy in Acute Coronary Syndromes

Clinical studies have demonstrated that this compound significantly improves outcomes in patients with non-ST-segment elevation myocardial infarction (NSTEMI) and those undergoing percutaneous coronary intervention (PCI). For instance:

  • In a study assessing pre-PCI administration of this compound, patients showed a higher percentage of TIMI 3 flow (99.4%) and a lower rate of in-hospital mortality (3.3%) compared to those who did not receive the drug .
  • The use of this compound has been associated with improved myocardial reperfusion and reduced incidence of major cardiac adverse events when administered alongside standard antiplatelet therapies .

Adverse Effects

Despite its benefits, this compound is linked to certain adverse effects, most notably thrombocytopenia. This condition can manifest as follows:

  • Incidence : Severe thrombocytopenia occurs in approximately 0.1% to 0.5% of patients treated with this compound, which is notably higher than the general population .
  • Mechanism : The thrombocytopenia may result from immune-mediated reactions where antibodies against the GP IIb/IIIa complex are formed following exposure to the drug .
  • Monitoring : Routine monitoring of platelet counts is essential during treatment to detect and manage this side effect promptly.

Case Studies

Recent case reports highlight significant instances of thrombocytopenia associated with this compound:

  • Case Report on Reuse : A patient previously treated with this compound developed severe thrombocytopenia upon re-exposure. This case emphasizes the need for careful monitoring and potential adjustments in treatment protocols for patients with prior exposure to the drug .
  • Risk Factors : A clinical study identified risk factors for developing thrombocytopenia during treatment with this compound, including age over 65 years and pre-existing conditions such as diabetes and chronic kidney disease .

Research Findings

Recent research has further elucidated the clinical benefits and risks associated with this compound:

Study FocusFindings
Pre-hospital initiation in STEMIReduced ST-segment deviation and improved myocardial perfusion compared to placebo .
Long-term outcomesPatients receiving this compound had lower rates of recurrent myocardial infarction at 30 days post-treatment .
Thrombocytopenia monitoringEarly identification through routine platelet count checks can mitigate risks associated with severe drops in platelet levels .

Properties

Molecular Formula

C22H36N2O5S

Molecular Weight

440.6 g/mol

IUPAC Name

(2R)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m1/s1

InChI Key

COKMIXFXJJXBQG-OAQYLSRUSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.